molecular formula C13H19NO2S B12100114 (r)-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine CAS No. 900174-90-5

(r)-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine

Cat. No.: B12100114
CAS No.: 900174-90-5
M. Wt: 253.36 g/mol
InChI Key: SPGJOXUIQRAPPZ-GFCCVEGCSA-N
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Description

®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a phenyl group that bears an isopropylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Sulfonylation: The isopropylsulfonyl group is introduced through a sulfonylation reaction, where the phenyl group is treated with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring, potentially yielding sulfides or reduced aromatic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and reduced aromatic compounds.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine can serve as a chiral building block for the construction of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-(Methylsulfonyl)phenyl)pyrrolidine
  • ®-2-(2-(Ethylsulfonyl)phenyl)pyrrolidine
  • ®-2-(2-(Propylsulfonyl)phenyl)pyrrolidine

Uniqueness

Compared to its analogs, ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine may exhibit distinct physical, chemical, and biological properties due to the presence of the isopropylsulfonyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its applications and effects.

Properties

CAS No.

900174-90-5

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

(2R)-2-(2-propan-2-ylsulfonylphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO2S/c1-10(2)17(15,16)13-8-4-3-6-11(13)12-7-5-9-14-12/h3-4,6,8,10,12,14H,5,7,9H2,1-2H3/t12-/m1/s1

InChI Key

SPGJOXUIQRAPPZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1[C@H]2CCCN2

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C2CCCN2

Origin of Product

United States

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